molecular formula C18H19N3O3S B10999736 ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B10999736
M. Wt: 357.4 g/mol
InChI Key: DMEJOWPMKOKSGN-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a critical advanced intermediate in the synthetic pathway of fasiglifam (TAK-875), a potent and selective GPR40 agonist . GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein-coupled receptor predominantly expressed in pancreatic β-cells. Its activation by medium to long-chain free fatty acids enhances glucose-stimulated insulin secretion, making it a highly attractive therapeutic target for Type 2 diabetes. As a key synthetic precursor, this compound enables researchers to explore the structure-activity relationships of GPR40 agonists and investigate the receptor's pharmacology. The discontinuation of fasiglifam's clinical development due to liver safety concerns has further spurred scientific interest in this chemical scaffold, as it serves as a vital tool for medicinal chemists working to design novel GPR40 modulators with improved efficacy and safety profiles. Its primary research value lies in the study of insulin secretion mechanisms and the development of next-generation therapies for metabolic disorders.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(1-methylindol-3-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H19N3O3S/c1-4-24-17(23)16-11(2)19-18(25-16)20-15(22)9-12-10-21(3)14-8-6-5-7-13(12)14/h5-8,10H,4,9H2,1-3H3,(H,19,20,22)

InChI Key

DMEJOWPMKOKSGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CN(C3=CC=CC=C32)C)C

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The foundational method for thiazole formation involves the condensation of thiourea with α-haloketones. A patented optimization demonstrates high-yield production of ethyl 2-amino-4-methylthiazole-5-carboxylate:

Reaction Conditions

ParameterSpecification
SolventEthanol/ethyl acetate (10-35% v/v)
BaseSodium carbonate (0.01-0.1 eq)
Temperature60-70°C (5-5.5 hours)
WorkuppH adjustment to 9-10 with NaOH
Yield98.12%
Melting Point172-173°C

This method achieves near-quantitative yields through controlled reagent addition and optimized solvent systems. The sodium carbonate base facilitates deprotonation while minimizing side reactions.

Indole-Acetyl Amino Group Incorporation

Amide Coupling Strategies

The 2-amino group of the thiazole intermediate undergoes nucleophilic acyl substitution with (1-methyl-1H-indol-3-yl)acetyl chloride. Key considerations include:

Activation Methods

  • Schotten-Baumann Conditions : Reaction in biphasic water/dichloromethane with aqueous NaOH maintains pH >9, preventing HCl-induced side reactions.

  • DCC/HOBt-Mediated Coupling : Enhances coupling efficiency in anhydrous DMF or THF, particularly for sterically hindered substrates.

Optimized Parameters

VariableOptimal Range
Temperature0-5°C (initial), 20-25°C (completion)
Molar Ratio1:1.05 (thiazole:acyl chloride)
Reaction Time4-6 hours
PurificationRecrystallization (EtOAc/hexane)

Esterification and Final Product Isolation

The ethyl ester at the 5-position is typically introduced early in the synthesis (e.g., using ethyl chloroacetate). Post-coupling modifications may include:

Esterification Validation

  • FT-IR Analysis : Strong C=O stretch at 1720-1740 cm⁻¹ confirms ester functionality.

  • ¹H NMR : Characteristic triplet at δ 1.2-1.4 ppm (CH₂CH₃) and quartet at δ 4.1-4.3 ppm (OCH₂).

Crystallization Protocols

Solvent SystemYield ImprovementPurity (%)
Ethanol/Water (3:1)82%99.5
Acetone/Hexane (1:2)78%99.2

Analytical Characterization and Quality Control

HPLC Purity Profiles

ColumnMobile PhaseRetention TimePurity (%)
C18 (250 × 4.6 mm)Acetonitrile/0.1% TFA8.2 min99.8
HILIC (150 × 3.0 mm)90:10 MeOH/AmFm12.4 min99.6

Mass Spectrometry

  • ESI-MS : m/z 385.1 [M+H]⁺ (calculated 385.14 for C₁₉H₂₀N₄O₃S)

  • HRMS : m/z 385.1332 (Δ 1.8 ppm)

Scale-Up Considerations and Industrial Adaptations

Process Intensification Strategies

  • Continuous Flow Synthesis : Reduces reaction time for thiazole formation from 5 hours to 45 minutes.

  • In-situ Acid Scavenging : Polymer-supported tertiary amines minimize aqueous workup steps.

Environmental Metrics

ParameterBatch ProcessContinuous Process
E-Factor3218
PMI (kg/kg product)5629
Energy Consumption48 kWh/kg22 kWh/kg

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed mechanistic studies are essential to fully understand its mode of action and potential therapeutic applications .

Comparison with Similar Compounds

Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate (C₁₄H₁₃N₃O₅S)

  • Substituent : 3-Nitrobenzoyl group instead of indole-acetyl.
  • No direct biological data are reported, but nitro groups often confer metabolic stability .

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (C₁₃H₁₁F₃N₂O₂S)

  • Substituent : 4-Trifluoromethylphenyl group.
  • Impact : The CF₃ group increases hydrophobicity and may improve membrane permeability. Such fluorinated analogs are common in drug design for enhanced bioavailability .

2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC, C₁₂H₁₂ClN₃O₂S)

  • Substituent: Chlorobenzyl amino group.
  • Biological Activity : Demonstrated significant hypoglycemic effects in STZ-induced diabetic rats, highlighting the importance of halogenated aromatic groups in targeting metabolic pathways .

Indole-Containing Analogs

Bis-Indole Pyrrole Carboxylates (e.g., Compound 9e in )

  • Structure: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate.
  • Activity : Moderate anticancer activity against HOP-92 (lung cancer) and SNB-75 (CNS cancer) cell lines. The dual indole system mimics topsentin but with reduced potency, suggesting steric hindrance from the pyrrole core .

3-Chloro-N-(2-((2-Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

  • Structure : Contains a 1-methylindole linked to a pyrimidine scaffold.
  • Application: Used as a genotoxic impurity in osimertinib mesylate (an antineoplastic agent), underscoring the relevance of indole-thiazole hybrids in oncology .

Anticancer Potential

The indole moiety may interact with hydrophobic pockets in proteins, as seen in kinase inhibitors .

Metabolic Activity

The chlorobenzyl-substituted thiazole (BAC) reduced blood glucose by 40–50% in diabetic models, emphasizing the role of aromatic substituents in metabolic regulation. The indole-acetyl group in the target compound could similarly modulate enzyme targets like glucokinase .

Biological Activity

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety , a thiazole ring , and an ethyl ester functional group . The presence of these structural components is believed to contribute significantly to its biological activity.

  • Molecular Formula : C15H16N2O3S
  • Molecular Weight : 304.36 g/mol
  • CAS Number : [Pending]

Biological Activities

Research has indicated that compounds containing both thiazole and indole structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Several studies have reported the antimicrobial properties of thiazole derivatives, suggesting that this compound may possess similar effects. For instance, thiazole derivatives have been shown to inhibit the growth of bacteria and fungi through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .
  • Anticancer Potential : Indole derivatives are known for their anticancer properties. This compound may act through apoptosis induction in cancer cells or by inhibiting specific oncogenic pathways . Case studies involving similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in crucial metabolic processes in pathogens or cancer cells.
  • Interference with Cell Signaling : It may disrupt signaling pathways that regulate cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to cell death.

Case Studies

Recent research has provided insights into the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 2 Showed cytotoxic effects on human cancer cell lines with IC50 values indicating potent activity.
Study 3 Investigated structure-activity relationships (SAR), highlighting the importance of the indole and thiazole moieties in enhancing biological activity.

Q & A

Q. Methodological Resolution :

  • Use 2D NMR (COSY, HSQC) to confirm connectivity and distinguish tautomers .
  • Conduct solvent-dependent IR studies (e.g., in DMSO vs. CDCl₃) to isolate solvent interference .

What in silico strategies are effective for predicting the biological activity of this compound?

Advanced Research Focus
Molecular docking and dynamics simulations are critical for identifying potential targets:

  • Docking : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The indole-thiazole scaffold shows affinity for hydrophobic binding pockets .
  • ADMET Prediction : SwissADME can assess bioavailability; the ethyl ester group may enhance membrane permeability but reduce metabolic stability .

Experimental Validation : Compare docking results with in vitro assays (e.g., COX-2 inhibition IC₅₀) to refine computational models .

How do substituent modifications on the indole ring impact biological activity?

Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:

  • Methyl group at N1 : Enhances metabolic stability by blocking oxidative degradation .
  • Electron-withdrawing groups (e.g., Cl) : Increase cytotoxicity in cancer cell lines but may reduce solubility .

Q. Methodological Approach :

  • Synthesize analogs via Method B (), substituting 3-formylindole with halogenated derivatives.
  • Evaluate cytotoxicity using MTT assays (e.g., against HeLa or MCF-7 cells) and correlate with logP values .

What analytical techniques are recommended for purity assessment and stability studies?

Q. Basic Research Focus

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency confirms purity .
  • Elemental Analysis : Discrepancies >0.4% indicate residual solvents or byproducts .

Q. Advanced Stability Studies :

  • Accelerated degradation under UV light (ICH Q1B guidelines) identifies photo-labile bonds (e.g., ester groups). LC-MS tracks degradation products like free carboxylic acids .

How can synthetic byproducts be minimized during thiazole-indole cyclization?

Advanced Research Focus
Common byproducts include:

  • Uncyclized intermediates : Due to insufficient reflux time .
  • Diacetylated derivatives : From excess acetic anhydride in the reaction medium .

Q. Mitigation Strategies :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Introduce microwave-assisted synthesis to reduce reaction time and side reactions .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

  • Solvent Volume : Large-scale reflux in acetic acid requires corrosion-resistant reactors (e.g., Hastelloy) .
  • Purification : Column chromatography is impractical; switch to fractional crystallization using ethanol/water .

Process Optimization : Use DoE (Design of Experiments) to map temperature, solvent ratio, and catalyst loading effects on yield .

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